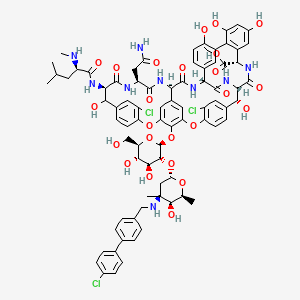
Vancomycin, N3'-(4'-chloro(1,1'-biphenyl)-4-yl)methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- is a derivative of vancomycin, a well-known antibiotic used to treat severe bacterial infections. This compound is of interest due to its potential enhanced antibacterial properties, particularly against antibiotic-resistant bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- typically involves a multi-step process. One common method includes the Suzuki-coupling reaction, where a boronic acid derivative of vancomycin is coupled with a halogenated biphenyl compound under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) might be employed.
Chemical Reactions Analysis
Types of Reactions
Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group on the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of biphenyl substitution on antibiotic activity.
Biology: Investigated for its potential to overcome bacterial resistance mechanisms.
Medicine: Explored as a potential treatment for infections caused by multi-drug resistant bacteria.
Industry: Potential use in the development of new antibacterial coatings and materials.
Mechanism of Action
The mechanism of action of Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls . This binding inhibits cell wall synthesis, leading to bacterial cell death. The biphenyl substitution may enhance binding affinity or alter the compound’s ability to evade bacterial resistance mechanisms.
Comparison with Similar Compounds
Similar Compounds
Vancomycin: The parent compound, widely used as an antibiotic.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A semi-synthetic lipoglycopeptide antibiotic.
Uniqueness
Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- is unique due to its biphenyl substitution, which may confer enhanced antibacterial properties and improved efficacy against resistant strains compared to its parent compound, vancomycin .
Properties
CAS No. |
300582-65-4 |
|---|---|
Molecular Formula |
C79H84Cl3N9O24 |
Molecular Weight |
1649.9 g/mol |
IUPAC Name |
(1S,2R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C79H84Cl3N9O24/c1-32(2)20-47(84-5)71(102)90-62-64(97)38-13-18-51(45(81)22-38)111-53-24-40-25-54(68(53)115-78-69(67(100)66(99)55(31-92)113-78)114-57-29-79(4,70(101)33(3)110-57)85-30-34-6-8-35(9-7-34)36-10-15-41(80)16-11-36)112-52-19-14-39(23-46(52)82)65(98)63-76(107)89-61(77(108)109)44-26-42(93)27-50(95)58(44)43-21-37(12-17-49(43)94)59(73(104)91-63)88-74(105)60(40)87-72(103)48(28-56(83)96)86-75(62)106/h6-19,21-27,32-33,47-48,55,57,59-67,69-70,78,84-85,92-95,97-101H,20,28-31H2,1-5H3,(H2,83,96)(H,86,106)(H,87,103)(H,88,105)(H,89,107)(H,90,102)(H,91,104)(H,108,109)/t33-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64?,65+,66+,67-,69+,70+,78-,79-/m0/s1 |
InChI Key |
NUGCUVZKRIIKBF-OJFWVPHPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















